molecular formula C4H4BrN3 B112789 5-Amino-2-bromopyrimidine CAS No. 56621-91-1

5-Amino-2-bromopyrimidine

Cat. No.: B112789
CAS No.: 56621-91-1
M. Wt: 174 g/mol
InChI Key: BTXWPEMYVHUOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-bromopyrimidine is an organic compound with the molecular formula C4H4BrN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by the presence of an amino group at the 5-position and a bromine atom at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-bromopyrimidine typically involves the bromination of 5-Aminopyrimidine. One common method includes the reaction of 5-Aminopyrimidine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at a controlled temperature to ensure the selective bromination at the 2-position.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the cost-effectiveness and environmental sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-bromopyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amino group.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are often employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 2-amino-5-substituted pyrimidines can be obtained.

    Oxidation Products: Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives.

    Coupling Products: Coupling reactions can yield a variety of biaryl or heteroaryl compounds.

Scientific Research Applications

5-Amino-2-bromopyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of nucleic acids and as a precursor in the synthesis of nucleotide analogs.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-bromopyrimidine involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to be modified into derivatives with specific biological activities.

Comparison with Similar Compounds

    2-Amino-5-bromopyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-Amino-5-chloropyridine: Contains a chlorine atom instead of a bromine atom.

    2-Amino-5-iodopyridine: Contains an iodine atom instead of a bromine atom.

    2-Amino-6-bromopyridine: Bromine atom at the 6-position instead of the 2-position.

Uniqueness: 5-Amino-2-bromopyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a bromine atom allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-bromopyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-4-7-1-3(6)2-8-4/h1-2H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXWPEMYVHUOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480850
Record name 5-Amino-2-bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56621-91-1
Record name 2-Bromo-5-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56621-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromopyrimidin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-bromopyrimidine
Reactant of Route 2
Reactant of Route 2
5-Amino-2-bromopyrimidine
Reactant of Route 3
5-Amino-2-bromopyrimidine
Reactant of Route 4
Reactant of Route 4
5-Amino-2-bromopyrimidine
Reactant of Route 5
Reactant of Route 5
5-Amino-2-bromopyrimidine
Reactant of Route 6
Reactant of Route 6
5-Amino-2-bromopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.